NVP-ADW742

Catalog No.
S548342
CAS No.
475488-23-4
M.F
C28H31N5O
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVP-ADW742

CAS Number

475488-23-4

Product Name

NVP-ADW742

IUPAC Name

5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C28H31N5O

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)

InChI Key

LSFLAQVDISHMNB-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

NVP-ADW742; NVP ADW-742; NVP ADW 742; ADW 742; ADW-742; ADW742; GSK 552602A; GSK-552602A; GSK552602A.

Canonical SMILES

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

Description

The exact mass of the compound 5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine is 453.25286 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVP-ADW742 is a potent inhibitor of the insulin-like growth factor 1 receptor, known for its role in promoting cell proliferation and survival in various cancers. This compound has garnered attention for its ability to sensitize tumor cells to chemotherapy, making it a valuable candidate in cancer treatment strategies. NVP-ADW742 exhibits an IC50 value of approximately 0.17 µM, indicating its effectiveness in inhibiting the insulin-like growth factor 1 receptor signaling pathway, which is crucial for tumor growth and resistance to therapy .

Due to the lack of specific research on this compound, its mechanism of action remains unknown. However, structurally similar pyrrolopyrimidines have been investigated for their potential to inhibit protein-tyrosine kinases, enzymes involved in cell signaling pathways [].

NVP-ADW742 primarily functions as a kinase inhibitor, targeting the insulin-like growth factor 1 receptor. The compound disrupts the autophosphorylation of this receptor, thereby inhibiting downstream signaling pathways such as the phosphatidylinositol 3-kinase-Akt pathway. This inhibition leads to reduced cell proliferation and enhanced apoptosis in various cancer cell lines, particularly in small cell lung cancer and medulloblastoma models . The chemical structure of NVP-ADW742 allows it to bind effectively to the ATP-binding site of the insulin-like growth factor 1 receptor, preventing its activation.

NVP-ADW742 has demonstrated significant biological activity against several cancer types. In vitro studies indicate that it enhances the efficacy of chemotherapeutic agents like etoposide and temozolomide by inducing apoptosis and cell cycle arrest. For instance, when combined with etoposide, NVP-ADW742 has been shown to increase apoptosis rates significantly compared to either drug alone . The compound also affects various signaling molecules; it downregulates proteins such as Akt, P38, and GSK-3β, contributing to its anti-tumor effects .

The synthesis of NVP-ADW742 involves several steps typical for creating small molecule inhibitors. While specific proprietary methods may not be publicly detailed, general synthetic routes include:

  • Formation of key intermediates through reactions involving amines and carbonyl compounds.
  • Cyclization reactions to form the core structure of the compound.
  • Purification processes such as recrystallization or chromatography to isolate the final product.

The precise conditions and reagents used can vary based on the desired purity and yield.

NVP-ADW742 is primarily researched for its applications in oncology, particularly in enhancing the effectiveness of existing chemotherapy regimens. Its ability to sensitize tumors to treatments makes it a candidate for combination therapies in:

  • Small cell lung cancer
  • Medulloblastoma
  • Other solid tumors where insulin-like growth factor signaling is implicated

Additionally, its potential role in inhibiting angiogenesis presents further therapeutic avenues .

Studies have shown that NVP-ADW742 interacts synergistically with other chemotherapeutic agents. For example:

  • Etoposide: The combination leads to enhanced cytotoxic effects and increased apoptosis rates compared to monotherapy.
  • Temozolomide: NVP-ADW742 reduces the IC50 of temozolomide significantly in medulloblastoma cells, enhancing chemosensitivity .

Moreover, interactions with other kinase inhibitors like gefitinib have been explored, revealing that combining these agents can lead to greater apoptotic responses in certain cancer cell lines .

Several compounds exhibit similar mechanisms of action as NVP-ADW742 by targeting receptor tyrosine kinases or related pathways. Here are some notable examples:

Compound NameTarget ReceptorIC50 ValueUnique Features
ImatinibBCR-ABL0.01 µMFirst-generation tyrosine kinase inhibitor
GefitinibEpidermal Growth Factor Receptor0.01 µMSelective inhibitor for non-small cell lung cancer
LinsitinibInsulin-like Growth Factor 1 Receptor0.03 µMDual action on IGF-1R and insulin receptor
AZD8055mTOR0.03 µMTargets mTOR pathway alongside IGF signaling

NVP-ADW742's uniqueness lies in its selectivity for the insulin-like growth factor 1 receptor over other kinases, making it particularly effective in contexts where this pathway is dysregulated .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

453.25286063 g/mol

Monoisotopic Mass

453.25286063 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MXS2N5862L

Other CAS

475488-23-4

Dates

Modify: 2023-08-15
1: Zhou H, Rao J, Lin J, Yin B, Sheng H, Lin F, Zhang N, Yang L. The insulin-like growth factor-I receptor kinase inhibitor NVP-ADW742 sensitizes medulloblastoma to the effects of chemotherapy. Oncol Rep. 2011 Jun;25(6):1565-71. doi: 10.3892/or.2011.1233. Epub 2011 Mar 23. PubMed PMID: 21455580.
2: He Y, Zhang J, Zheng J, Du W, Xiao H, Liu W, Li X, Chen X, Yang L, Huang S. The insulin-like growth factor-1 receptor kinase inhibitor, NVP-ADW742, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells. Oncol Res. 2010;19(1):35-43. PubMed PMID: 21141739.
3: Martins AS, Mackintosh C, Martín DH, Campos M, Hernández T, Ordóñez JL, de Alava E. Insulin-like growth factor I receptor pathway inhibition by ADW742, alone or in combination with imatinib, doxorubicin, or vincristine, is a novel therapeutic approach in Ewing tumor. Clin Cancer Res. 2006 Jun 1;12(11 Pt 1):3532-40. PubMed PMID: 16740780.
4: Warshamana-Greene GS, Litz J, Buchdunger E, García-Echeverría C, Hofmann F, Krystal GW. The insulin-like growth factor-I receptor kinase inhibitor, NVP-ADW742, sensitizes small cell lung cancer cell lines to the effects of chemotherapy. Clin Cancer Res. 2005 Feb 15;11(4):1563-71. PubMed PMID: 15746061.
5: Warshamana-Greene GS, Litz J, Buchdunger E, Hofmann F, García-Echeverría C, Krystal GW. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor NVP-ADW742, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling. Mol Cancer Ther. 2004 May;3(5):527-35. PubMed PMID: 15141010.

Explore Compound Types